Crisomicina A
Descripción general
Descripción
La crisomicina A es un antibiótico C-aril glucósido raro derivado de microorganismos marinos, específicamente del género Streptomyces . Fue descubierto por primera vez hace más de 60 años y ha mostrado una potente actividad contra Staphylococcus aureus resistente a la meticilina (MRSA) y la tuberculosis multirresistente (MDR-TB) . La this compound es conocida por su alto perfil de seguridad para aplicaciones cutáneas y sus efectos terapéuticos superiores en comparación con algunos fármacos clínicos .
Aplicaciones Científicas De Investigación
La crisomicina A tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La crisomicina A ejerce sus efectos inhibiendo la síntesis de ADN en bacterias y promoviendo la reticulación del ADN con la histona 3 y GRP78 cuando se fotoactiva con luz ultravioleta cercana . Este mecanismo es similar al de la gilvocarcina V, otro C-aril glucósido. La capacidad del compuesto para inhibir la topoisomerasa II es crucial para sus actividades antibacterianas y anticancerígenas .
Compuestos similares:
Gilvocarcina V: Estructuralmente similar a la this compound y comparte un mecanismo de acción similar.
Policarcina V: Otro derivado con potencia superior contra la MDR-TB.
Toromicina: Contiene los mismos cromóforos que la this compound y la gilvocarcina V.
Singularidad: La this compound es única debido a su potente actividad contra el MRSA y la MDR-TB, su alto perfil de seguridad para aplicaciones cutáneas y su capacidad para inhibir la síntesis de ADN y promover la reticulación del ADN . Estas propiedades la convierten en un compuesto valioso para el desarrollo de nuevos antibióticos y agentes anticancerígenos.
Análisis Bioquímico
Biochemical Properties
Chrysomycin A has been found to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . This suggests that Chrysomycin A interacts with these enzymes and proteins, affecting their function and activity.
Cellular Effects
Chrysomycin A has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of glioblastoma cells and weaken the ability of cell migration and invasion . It also downregulates Akt, p-Akt, GSK-3β, p-GSK-3β and their downstream proteins, such as β-catenin and c-Myc in human glioblastoma cells .
Molecular Mechanism
The molecular mechanism of Chrysomycin A involves its interaction with biomolecules at the molecular level. It has been reported to inhibit the proliferation, migration, and invasion of glioblastoma cells through the Akt/GSK-3β signaling pathway . This suggests that Chrysomycin A binds to these molecules, inhibiting or activating them, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chrysomycin A change over time. It has been found that Chrysomycin A transforms from crystal into amorphous form after being treated with ball milling, and its solubility increases by 50 times . This suggests that Chrysomycin A has long-term effects on cellular function in in vitro or in vivo studies.
Transport and Distribution
Chrysomycin A is transported and distributed within cells and tissues. It has been found that Chrysomycin A, when encapsulated by Na 2 GA, self-assembles to nano-micelles in water . This suggests that Chrysomycin A interacts with transporters or binding proteins, affecting its localization or accumulation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La crisomicina A se puede sintetizar mediante un proceso de síntesis escalable de 10 pasos. Este proceso implica dos pasos secuenciales de funcionalización C-H y una C-glucosilación en etapa tardía . La secuencia sintética se ha optimizado para facilitar la producción de this compound y sus análogos.
Métodos de producción industrial: La producción industrial de this compound implica la fermentación de especies de Streptomyces. La optimización de las condiciones de fermentación, como la concentración de glucosa, almidón de maíz y harina de soya, puede mejorar significativamente el rendimiento . También se han desarrollado métodos de preparación mecanoquímica para mejorar la solubilidad y la biodisponibilidad oral de la this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: La crisomicina A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que inhibe la síntesis de ADN en bacterias y suprime el crecimiento de tumores trasplantables en ratones .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la this compound incluyen ésteres de boronato, bromuros e hidróxido de sodio acuoso . Las condiciones de reacción a menudo implican reacciones de acoplamiento cruzado e hidrólisis.
Principales productos formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen sus derivados, como la policarcina V y la gilvocarcina V, que han mostrado una potencia superior contra la MDR-TB .
Comparación Con Compuestos Similares
Gilvocarcin V: Structurally similar to chrysomycin A and shares a similar mechanism of action.
Polycarcin V: Another derivative with superior potency against MDR-TB.
Toromycin: Contains the same chromophores as chrysomycin A and gilvocarcin V.
Uniqueness: Chrysomycin A is unique due to its potent activity against both MRSA and MDR-TB, its high safety profile for skin applications, and its ability to inhibit DNA synthesis and promote DNA cross-linking . These properties make it a valuable compound for developing new antibiotics and anticancer agents.
Actividad Biológica
Chrysomycin A (Chr-A) is a glycoside compound derived from Streptomyces species, first identified in 1955. It has gained attention for its diverse biological activities, particularly its anti-tumor, anti-tuberculosis, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of Chrysomycin A, focusing on its mechanisms of action, efficacy against various diseases, and notable research findings.
Chrysomycin A exhibits its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Chr-A has been shown to significantly inhibit the proliferation of glioblastoma cells (U251 and U87-MG). It disrupts the cell cycle and promotes apoptosis via the Akt/GSK-3β signaling pathway. Research indicates that treatment with Chr-A leads to increased caspase 3/7 activity, which is critical for the apoptotic process .
- Induction of Apoptosis : Flow cytometry studies demonstrate that Chr-A increases the apoptotic ratio in glioblastoma cells. The compound alters the expression levels of apoptosis-related proteins, notably increasing Bax and decreasing Bcl-2, thus triggering a caspase cascade that leads to cell death .
- Anti-Migratory Effects : Chr-A not only inhibits cell proliferation but also reduces migration and invasion capabilities in glioblastoma cells. This is evidenced by Transwell assays showing a significant decrease in cell migration following treatment with varying concentrations of Chr-A .
- Antimicrobial Activity : In addition to its anti-cancer properties, Chr-A demonstrates potent antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) comparable to rifampicin, making it effective against both planktonic and intracellular strains of tuberculosis .
Efficacy Against Glioblastoma
Recent studies have highlighted the potential of Chrysomycin A as a therapeutic agent against glioblastoma:
- In Vivo Studies : In xenograft models using hairless mice implanted with U87 glioma cells, Chr-A treatment resulted in significant tumor regression. The study identified key signaling pathways involved in its anti-tumor effects, including apoptosis and the PI3K-Akt pathway .
- Cell Viability Assays : EdU incorporation assays confirmed that Chr-A effectively inhibits DNA synthesis in glioblastoma cells, further supporting its role as a potent anti-cancer agent .
Comparative Efficacy
The following table summarizes the biological activities and efficacy of Chrysomycin A against various pathogens and cancer cell lines:
Activity | Target Organism/Cell Line | Efficacy | Mechanism |
---|---|---|---|
Anti-Glioblastoma | U251, U87-MG | Significant inhibition of proliferation | Akt/GSK-3β signaling pathway |
Induction of Apoptosis | U251, U87-MG | Increased caspase 3/7 activity | Activation of mitochondrial apoptosis pathway |
Anti-Tuberculosis | Mycobacterium tuberculosis | MIC = 0.4 μg/mL | Disruption of bacterial cell function |
Antimicrobial | M. smegmatis, B. subtilis | Effective at low concentrations | Inhibition of cell wall synthesis |
Case Studies
- Glioblastoma Treatment : A study conducted on human glioma xenografts demonstrated that Chrysomycin A not only inhibited tumor growth but also altered key apoptotic markers. The findings suggest that Chr-A could be a promising candidate for further development in glioblastoma therapy .
- Tuberculosis Management : Research has shown that Chrysomycin A exhibits strong bactericidal activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .
Propiedades
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-WZNMFJNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82196-88-1 | |
Record name | Chrysomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.